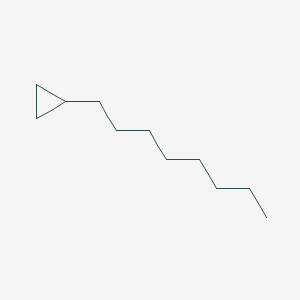
Cyclopropane, octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, octyl-, also known as Cyclopropane, octyl-, is a useful research compound. Its molecular formula is C11H22 and its molecular weight is 154.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopropane, octyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropane, octyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : C11H22
- Molecular Weight : 154.2924 g/mol
- CAS Registry Number : 1472-09-9
- IUPAC Name : Octylcyclopropane
The compound features a cyclopropane ring attached to an octyl group, which influences its reactivity and interactions in chemical processes. The inherent strain of the cyclopropane ring often leads to unique reaction pathways that can be exploited in synthetic chemistry.
Scientific Research Applications
-
Photochemical Reactions
Cyclopropane, octyl- has been utilized in photochemical studies involving visible-light-mediated oxidative ring expansion. This process allows for the generation of fused dioxolanes that exhibit promising antimalarial activity. The cyclopropyl moiety facilitates radical formation, leading to further functionalization of the compound . -
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of bioactive molecules. For instance, its derivatives have been explored for their potential as antimalarial agents due to structural similarities with active pharmaceutical ingredients like artesunate . -
Insecticide Development
Research indicates that cyclopropane derivatives can be incorporated into insecticides, enhancing their efficacy by modifying their molecular structure to target specific physiological pathways in pests . -
Material Science
Cyclopropane, octyl- is also being investigated for its potential applications in materials science. Its unique properties may allow for the development of novel polymers or materials with specific mechanical or thermal characteristics.
Case Study 1: Antimalarial Activity
A study conducted on cyclopropanated compounds demonstrated their effectiveness in producing endoperoxides through photoredox catalysis. These compounds were tested for antimalarial activity, showing significant promise due to their structural resemblance to known antimalarial drugs .
Case Study 2: Insecticide Efficacy
Research published on insecticides highlighted the role of cyclopropane derivatives in enhancing toxicity against agricultural pests. The study focused on how modifications to the cyclopropane structure could improve binding affinity to target sites within insect physiology, leading to increased effectiveness .
Propriétés
Numéro CAS |
1472-09-9 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
octylcyclopropane |
InChI |
InChI=1S/C11H22/c1-2-3-4-5-6-7-8-11-9-10-11/h11H,2-10H2,1H3 |
Clé InChI |
VFWTZFZJUAJMJB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1 |
SMILES canonique |
CCCCCCCCC1CC1 |
Synonymes |
Octylcyclopropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















